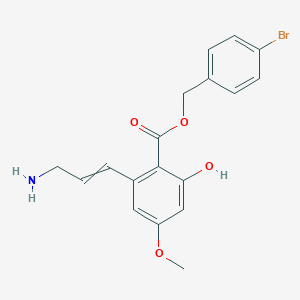

(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

描述

(E)-4-Bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (CAS: 1638205-16-9) is a brominated aromatic ester derivative with a molecular formula of C₁₈H₁₈BrNO₄ and a molecular weight of 392.2 g/mol . The compound features a conjugated (E)-configured propenylamine group, a 4-bromobenzyl ester, and hydroxyl and methoxy substituents on the benzoate core. However, key physicochemical properties such as melting point, boiling point, and solubility remain uncharacterized in the available literature .

属性

IUPAC Name |

(4-bromophenyl)methyl 2-(3-aminoprop-1-enyl)-6-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCGSONZHZWLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.25 g/mol. The compound features a bromobenzyl moiety linked to an aminopropene chain and a hydroxy-methoxy substituted benzoate group, contributing to its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value significantly lower than many existing chemotherapeutics.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu | 1.73 | Dual Topoisomerase I and II inhibitor |

| Other Compounds | MCF-7 | Various | Apoptosis induction via caspase activation |

The compound induces apoptosis in cancer cells through mechanisms involving autophagy and cell cycle arrest at the G2/M phase. This was confirmed through assays such as DAPI staining and western blot analysis, which demonstrated increased levels of cleaved caspase-3 and LC3A/B proteins, markers for apoptosis and autophagy, respectively .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory mechanism involves the reduction of pro-inflammatory cytokines and mediators, making it a promising candidate for treating inflammatory diseases alongside cancer .

Study on Anticancer Efficacy

A recent study evaluated several derivatives of this compound against different cancer cell lines including MCF-7 (breast cancer), T47D, and A549 (lung cancer). The results indicated that compounds derived from this scaffold exhibited varying degrees of antiproliferative activity, with some achieving over 80% inhibition at concentrations as low as 10 μM .

Molecular Docking Studies

Molecular docking studies have suggested that the compound interacts favorably with the active sites of topoisomerases I and II, similar to established inhibitors like camptothecin and etoposide. This interaction is believed to be responsible for its significant cytotoxic effects against cancer cells. The binding affinity was confirmed through computational simulations which highlighted key interactions between the compound and amino acid residues at the enzyme's active site .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 4-bromobenzyl moiety but differ in core scaffolds, substituents, and bioactivity profiles. Below is a comparative analysis based on available

Structural and Functional Group Differences

- (E)-4-Bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (CAS: 1638205-28-3): This derivative contains a Boc-protected amino group (tert-butoxycarbonyl), increasing its molecular weight to 492.4 g/mol (C₂₃H₂₆BrNO₆). The Boc group enhances stability during synthetic processes but requires deprotection for biological activity . Compared to the target compound, this derivative has reduced reactivity due to steric hindrance from the Boc group.

- (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 57 in ): Features an oxoindolinyl-acetamide-quinoline hybrid scaffold with a molecular weight of 521.4 g/mol (C₂₇H₂₁BrN₄O₂). The 4-bromobenzyl group is attached to an indolinone core, distinct from the benzoate ester in the target compound. This structural difference likely alters solubility and target binding .

- (E)-2-(i-((3-Aminoisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 60 in ): Incorporates a 3-aminoisoxazole methyl group, contributing to a molecular weight of 473.5 g/mol (C₂₄H₂₀BrN₅O₃).

Data Table: Key Parameters of Compared Compounds

Research Findings and Limitations

- Synthetic Utility : The Boc-protected derivative (CAS: 1638205-28-3) is commercially available at >95% purity, highlighting its role as a precursor for the target compound .

- Structural Insights: The (E)-configuration of the propenylamine group in the target compound may influence stereoselective interactions, a feature absent in rigid scaffolds like indolinones .

常见问题

Q. What are the common synthetic routes for (E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate?

The synthesis typically involves multi-step procedures, including coupling reactions and functional group modifications. For example, bromobenzyl derivatives can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting brominated aromatic precursors with aminopropenyl moieties under controlled conditions. Purification often employs column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the product .

Q. How do the functional groups in this compound influence its reactivity and stability?

Key functional groups include the bromo substituent (electron-withdrawing, directing electrophilic substitution), methoxy (electron-donating, enhancing stability), hydroxy (prone to hydrogen bonding or oxidation), and the (E)-configured double bond (stereochemical sensitivity). The amino group may participate in hydrogen bonding or act as a nucleophile. These groups collectively impact solubility, thermal stability, and susceptibility to hydrolysis or photodegradation .

Q. What analytical techniques are essential for initial characterization of this compound?

Standard techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional group integrity.

- FT-IR for identifying hydroxy, amino, and ester carbonyl stretches.

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can researchers design experiments to optimize the stereoselective synthesis of the (E)-configured double bond?

Stereoselectivity can be controlled using catalysts or reaction conditions favoring thermodynamic vs. kinetic products. For example, Wittig or Horner-Wadsworth-Emmons reactions with bulky phosphine ligands or base-mediated eliminations may favor the (E)-isomer. Monitoring via HPLC or NOE NMR experiments ensures stereochemical fidelity .

Q. What challenges arise during the purification of this compound, and how can they be methodologically addressed?

Challenges include co-elution of byproducts and sensitivity to decomposition during chromatography. Solutions include:

- Gradient elution with optimized solvent ratios (e.g., ethyl acetate/petroleum ether).

- Low-temperature purification to minimize thermal degradation.

- Preparative HPLC for high-resolution separation of structurally similar impurities .

Q. What reaction mechanisms are implicated in the formation of the 3-aminoprop-1-en-1-yl moiety?

The moiety may form via a Michael addition or condensation between a ketone/aldehyde and an amine, followed by dehydration. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Heck reaction) could install the double bond, with the amino group introduced via subsequent reduction or nucleophilic substitution .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) require cross-validation using complementary techniques:

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Variable-temperature NMR to assess dynamic effects.

- Computational modeling (DFT) to predict spectral patterns and compare with experimental data .

Q. Are there known biological targets or pharmacological activities associated with the structural motifs in this compound?

The bromobenzyl and methoxy groups are common in antimicrobial and anticancer agents, while the aminopropenyl moiety may interact with enzymes like kinases or receptors (e.g., serotonin/histamine pathways). Preliminary assays could evaluate inhibition of bacterial growth or cytotoxicity in cancer cell lines .

Q. How do environmental factors like pH and temperature affect the stability of this compound during storage?

- pH sensitivity : The ester and amino groups may hydrolyze under acidic/basic conditions.

- Temperature : Store at –20°C in inert atmospheres to prevent oxidation.

- Light exposure : Amber vials are recommended due to potential photodegradation of the bromo and hydroxy groups .

Methodological Guidance for Data Contradictions

Q. How to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Perform molecular docking to correlate activity with stereoelectronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。